4-Methyltridecane
Overview
Description
4-Methyltridecane is a branched alkane consisting of tridecane bearing a single methyl substituent at position 4 . It has a role as a plant metabolite . It is a volatile substance that can be found in preserved meats, fruits, vegetables, and oils .
Molecular Structure Analysis
4-Methyltridecane has the molecular formula C14H30 . Its molecular weight is 198.3880 . The IUPAC Standard InChI is InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 .Physical And Chemical Properties Analysis
4-Methyltridecane has a molecular weight of 198.3880 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Toxicity and Safety Evaluation
- A novel antidiabetic compound, 11-methoxy-2-methyltridecane-4-ol, derived from marine macroalgae, was evaluated for toxicity and safety. The study found it to be non-toxic, suggesting its potential as a long-term diabetes mellitus treatment (Vijayaraj, Sri Kumaran, & Altaff, 2022).
Spectroscopy and Molecular Analysis
- The use of methyl groups, similar to those in 4-methyltridecane, has been explored in high-resolution four-dimensional 1H-13C NOE spectroscopy. This technique, applied to Malate Synthase G, optimizes sensitivity and resolution in molecular analysis (Tugarinov, Kay, Ibraghimov, & Orekhov, 2005).
Pheromone Synthesis
- Research on the stereoselective synthesis of pheromones has utilized compounds like 4-methyltridecane. For example, (R)-10-methyltridecan-2-one, a sex pheromone of the southern corn rootworm, was synthesized using a related compound as a chiral auxiliary (Lu, Zhang, Li, Yang, & Chen, 2009).
Photocatalysis
- The study of Z-scheme BiVO4/porous graphite carbon nitride heterojunction, a process related to photocatalytic degradation, demonstrates the potential of 4-methyltridecane derivatives in enhancing photocatalysis under visible light (Wang, Lv, Zhang, Dai, & Liang, 2018).
Molecular Correlation Studies
- Multiple quantum NMR studies, exploring systems of adjacent methyl groups in oriented molecules, are relevant to understanding the properties of 4-methyltridecane. Such studies examine the degree of correlated motion between methyl groups (Tang & Pines, 1980).
properties
IUPAC Name |
4-methyltridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHJCXVZYVVFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058630 | |
Record name | 4-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltridecane | |
CAS RN |
26730-12-1 | |
Record name | 4-Methyltridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26730-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecane, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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